lithium;1-tert-butylsulfonyl-4-methylbenzene-6-ide

Description

Lithium;1-tert-butylsulfonyl-4-methylbenzene-6-ide is a compound that belongs to the class of organolithium reagents. These compounds are known for their high reactivity and are widely used in organic synthesis. The presence of the tert-butylsulfonyl group and the lithium ion makes this compound particularly interesting for various chemical reactions and applications.

Properties

CAS No. |

62261-20-5 |

|---|---|

Molecular Formula |

C11H15LiO2S |

Molecular Weight |

218.3 g/mol |

IUPAC Name |

lithium;1-tert-butylsulfonyl-4-methylbenzene-6-ide |

InChI |

InChI=1S/C11H15O2S.Li/c1-9-5-7-10(8-6-9)14(12,13)11(2,3)4;/h5-7H,1-4H3;/q-1;+1 |

InChI Key |

WNPWPQRJLIEHIP-UHFFFAOYSA-N |

Canonical SMILES |

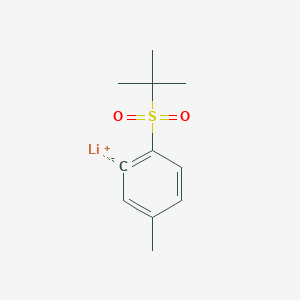

[Li+].CC1=C[C-]=C(C=C1)S(=O)(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1-tert-butylsulfonyl-4-methylbenzene-6-ide typically involves the deprotonation of the corresponding sulfone using a strong base such as n-butyllithium. The reaction is carried out at low temperatures to ensure the stability of the resulting carbanion. The general reaction can be represented as follows:

R1CH(R2)SO2tBu+nBuLi→[R1C(R2)SO2tBu]Li+nBuH

Industrial Production Methods

In an industrial setting, the production of lithium;1-tert-butylsulfonyl-4-methylbenzene-6-ide involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to maintain the purity and yield of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium;1-tert-butylsulfonyl-4-methylbenzene-6-ide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the lithium ion is replaced by other electrophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with lithium;1-tert-butylsulfonyl-4-methylbenzene-6-ide include alkyl halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out at low temperatures to maintain the stability of the carbanion.

Major Products

The major products formed from these reactions depend on the nature of the electrophile used. For example, reaction with an alkyl halide would result in the formation of a new carbon-carbon bond, while reaction with a carbonyl compound could lead to the formation of an alcohol or ketone.

Scientific Research Applications

Lithium;1-tert-butylsulfonyl-4-methylbenzene-6-ide has several applications in scientific research:

Organic Synthesis: The compound is widely used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials.

Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of lithium;1-tert-butylsulfonyl-4-methylbenzene-6-ide involves the formation of a carbanion intermediate. The lithium ion stabilizes the negative charge on the carbon atom, making it highly nucleophilic. This nucleophilic carbanion can then attack electrophiles, leading to the formation of new chemical bonds. The tert-butylsulfonyl group also plays a role in stabilizing the carbanion through inductive and resonance effects.

Comparison with Similar Compounds

Similar Compounds

- Lithium tert-butoxide

- Lithium diisopropylamide

- Lithium hexamethyldisilazide

Uniqueness

Lithium;1-tert-butylsulfonyl-4-methylbenzene-6-ide is unique due to the presence of the tert-butylsulfonyl group, which provides additional stability to the carbanion. This stability allows for greater control over the reactivity and selectivity of the compound in various chemical reactions. Compared to other organolithium reagents, it offers a balance between reactivity and stability, making it a valuable tool in synthetic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.